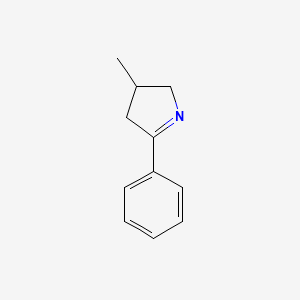

2-Phenyl-4-methyl-1-pyrroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

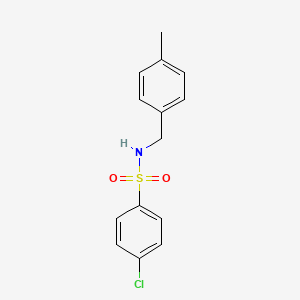

“2-Phenyl-4-methyl-1-pyrroline” is a five-membered heterocyclic compound . It is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis

The molecular formula of “this compound” is C10H11N . The average mass is 145.201 Da and the monoisotopic mass is 145.089142 Da . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule .Applications De Recherche Scientifique

Electron Transfer and Electrochemical Properties

Research on diferrocenyl pyrroles, including structures related to "2-Phenyl-4-methyl-1-pyrroline," has revealed significant insights into electron transfer and electrochemical properties. For example, diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate considerable electron delocalization and display reversible electrochemical processes, highlighting their potential in electronic and electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Corrosion Inhibition

Pyrrole derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies reveal that pyrrole derivatives can significantly inhibit corrosion, with their efficiency increasing with concentration. The adsorption of these molecules on steel surfaces suggests a chemisorption mechanism, underlining their potential in materials protection and industrial applications (Zarrouk et al., 2015).

Organic Synthesis and Catalysis

The use of pyrrole as a directing group in ortho-functionalization of C(sp^2)-H bonds demonstrates its versatility in organic synthesis. This approach enables the regioselective alkylation and benzylation of 2-phenylpyrroles, yielding substituted pyrrol-2-yl benzenes. Such findings open new avenues for the synthesis of complex organic molecules, potentially including pharmaceuticals and materials (Wiest, Poethig, & Bach, 2016).

Material Science and Coatings

The study of pyrrole derivatives as corrosion inhibitors for mild steel in hydrochloric acid emphasizes their potential in material science. These derivatives, notably phenylthio-pyrrole-carbonitriles, exhibit significant inhibition effects, acting as anodic type inhibitors and suggesting their utility in protecting metals from corrosion (Verma et al., 2015).

Safety and Hazards

Orientations Futures

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “2-Phenyl-4-methyl-1-pyrroline” and similar compounds could have potential applications in drug discovery and development.

Propriétés

IUPAC Name |

3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEIGBCYDNFZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)

![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)

![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)

![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)